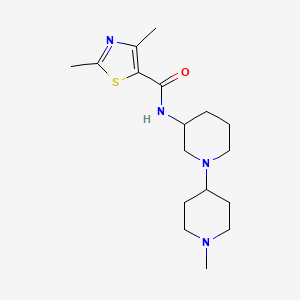![molecular formula C17H20N2O3S B4286732 2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
2-{[(4-butylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
2-{[(4-butylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound features a benzamide core with a sulfonyl group attached to a butyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Preparation of 4-butylbenzenesulfonyl chloride: This is achieved by reacting 4-butylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the sulfonamide: The 4-butylbenzenesulfonyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-butylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Br₂, Cl₂) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic attack.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
2-{[(4-butylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, and other biological molecules, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-butylbenzenesulfonamide: Similar structure but lacks the benzamide group.
2-aminobenzamide: Similar structure but lacks the sulfonyl group.
N-(4-butylphenyl)benzamide: Similar structure but lacks the sulfonyl group.
Uniqueness
2-{[(4-butylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its simpler counterparts.
Propriétés
IUPAC Name |
2-[(4-butylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-3-6-13-9-11-14(12-10-13)23(21,22)19-16-8-5-4-7-15(16)17(18)20/h4-5,7-12,19H,2-3,6H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWSUCFZYPUPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-CHLORO-2-FLUOROPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA](/img/structure/B4286664.png)
![1-(4-Chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)



![N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-N'-(4-CHLORO-2-FLUOROPHENYL)UREA](/img/structure/B4286716.png)

![N-[4-(ETHYLSULFAMOYL)PHENYL]-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B4286723.png)
![N-[2-(butan-2-yl)phenyl]-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B4286729.png)
![Propan-2-yl 4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4286740.png)

![N-[3-(4-BUTYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B4286746.png)
![N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B4286767.png)

